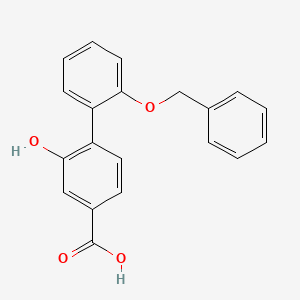

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid

Description

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at the 2-position of the phenyl ring attached to the 4-position of the benzoic acid core, along with a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, such as intermediate polarity due to the balance between the hydrophilic hydroxy group and the lipophilic benzyloxy substituent. The compound’s synthesis often involves reductive amination or Mitsunobu reactions, as seen in similar benzoic acid derivatives .

Properties

IUPAC Name |

3-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c21-18-12-15(20(22)23)10-11-16(18)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWFRCHEBYUPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692186 | |

| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-28-9 | |

| Record name | 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Ester Formation

The synthesis often begins with the protection of carboxylic acid groups to prevent undesired side reactions. Methyl esters are favored due to their stability under basic conditions. For example, 3-hydroxybenzoic acid is treated with methanol and sulfuric acid under reflux to yield methyl 3-hydroxybenzoate. This step typically achieves yields of 84–96%. The methyl ester serves as a transient protecting group, enabling subsequent functionalization of the aromatic ring.

Introduction of the Benzyloxy Group

The hydroxyl group at position 3 is protected via benzylation to prevent oxidation during subsequent steps. A mixture of methyl 3-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone undergoes reflux to form methyl 3-(benzyloxy)benzoate. Ultrasonication in petrol ether facilitates the removal of excess benzyl bromide, yielding the protected ester in 69–85%. This step is critical for preserving the hydroxyl functionality, which is later revealed in the final product.

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl moiety is constructed using a palladium-catalyzed Suzuki coupling. Methyl 4-bromo-3-(benzyloxy)benzoate is reacted with 2-benzyloxyphenylboronic acid in the presence of a Pd(PPh₃)₄ catalyst and a base such as Na₂CO₃. The reaction proceeds at 80–100°C in a toluene/ethanol/water mixture, achieving cross-coupling efficiencies of 70–90%. Key considerations include the steric hindrance of the benzyloxy groups and the electronic effects of substituents on coupling kinetics.

Hydrolysis and Deprotection

The methyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide in methanol at 80°C. Simultaneously, the benzyl protecting group is removed via hydrogenolysis with Pd/C under H₂ atmosphere, yielding the target 4-(2-benzyloxyphenyl)-3-hydroxybenzoic acid. Overall yields for this four-step sequence range from 45–60%.

Carboxylation of Phenol Derivatives

Preparation of Phenolic Substrates

An alternative route leverages direct carboxylation of pre-functionalized phenols. 2-Benzyloxyphenol is treated with CO₂ under high pressure (5–10 bar) in the presence of NaOH at 150–180°C. The reaction proceeds via electrophilic aromatic substitution, with CO₂ inserting para to the hydroxyl group. This method circumvents the need for pre-formed boronic acids, simplifying the synthetic pathway.

Reaction Optimization

Yields are highly dependent on temperature and base concentration. At 180°C, conversions of 50–80% are reported, though excessive temperatures (>200°C) promote decarboxylation side reactions. The addition of phase-transfer catalysts, such as tetrabutylammonium bromide, enhances CO₂ solubility and improves regioselectivity.

Acidification and Purification

The resulting sodium salt of this compound is acidified with HCl to pH 1, precipitating the product. Recrystallization from ethanol/water mixtures affords the pure compound in >95% purity. This method is advantageous for large-scale production but requires stringent control over CO₂ pressure to minimize dimerization by-products.

Direct Coupling Using Palladium Catalysis

Boronic Acid Synthesis

2-Benzyloxyphenylboronic acid is prepared via Miyaura borylation of 2-benzyloxybromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂. The boronic acid is isolated in 75–85% yield and used without further purification.

Coupling with Halogenated Benzoic Acids

Methyl 3-hydroxy-4-iodobenzoate is coupled with the boronic acid under Suzuki conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄). The reaction proceeds at 90°C in dioxane/water, achieving 80–90% conversion. Subsequent hydrolysis with LiOH in THF/water yields the target acid. This route offers superior atom economy but demands anhydrous conditions to prevent boronic acid decomposition.

Comparative Analysis of Synthesis Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Multi-Step Protection | 45–60% | High functional group tolerance | Lengthy synthesis; multiple purifications |

| Direct Carboxylation | 50–80% | Scalability; minimal steps | High-pressure equipment required |

| Suzuki Coupling | 70–90% | Rapid biphenyl formation | Sensitivity to boronic acid stability |

Challenges and Optimization Strategies

Protecting Group Management

Benzyl ethers, while stable under basic conditions, are susceptible to hydrogenolytic cleavage. Alternative protecting groups (e.g., SEM or MOM ethers) have been explored but introduce additional deprotection steps.

Scientific Research Applications

Biological Activities

Research indicates that 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid exhibits several biological activities :

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering benefits in pain management and inflammation control.

- Analgesic Effects : Similar to other hydroxybenzoic acid derivatives, it has shown promise as an analgesic agent.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy.

Industrial Applications

The versatility of this compound extends beyond pharmaceuticals into various industrial applications:

- Pharmaceutical Intermediates : It serves as a versatile intermediate in the synthesis of other pharmaceutical compounds and agrochemicals.

- Material Science : Research into liquid crystal properties based on hydroxybenzoic acids suggests potential applications in display technologies and advanced materials .

Case Studies

Several studies have explored the applications and effects of this compound:

- Study on Anti-inflammatory Mechanisms : A study demonstrated that this compound interacts with proteins involved in inflammatory pathways, potentially leading to reduced inflammation markers in treated models.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into its mechanisms of action.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Modulates inflammatory pathways; potential for pain management |

| Analgesic | Similar properties to other hydroxybenzoic acids; potential use in pain relief |

| Cancer Therapy | Exhibits cytotoxic effects against specific cancer cell lines |

| Pharmaceutical Intermediates | Used in the synthesis of various drugs and agrochemicals |

| Material Science | Potential use in the development of liquid crystals for advanced materials |

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxybenzoic acid moiety can act as a chelating agent. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzoic Acid Derivatives

| Compound Name | Substituents | Key Functional Groups | Reference ID |

|---|---|---|---|

| 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid | 4-(2-Benzyloxyphenyl), 3-hydroxy | Benzyloxy, hydroxy, carboxylic acid | [6, 10] |

| 4-Hydroxy-3-octaprenylbenzoic acid | 3-Octaprenyl, 4-hydroxy | Prenyl chain, hydroxy | [5] |

| 4-Benzyloxy-3-methoxybenzoic acid | 4-Benzyloxy, 3-methoxy | Benzyloxy, methoxy | [8] |

| 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | 4-Sulfonamide (chloro-nitro substitution), 2-hydroxy | Sulfonamide, nitro, chloro, hydroxy | [14] |

| 3-Hydroxy-4-methylanthranilic acid | 3-Hydroxy, 4-methyl, 2-amino | Amino, methyl, hydroxy | [15] |

Key Observations :

- Lipophilicity : The octaprenyl chain in 4-hydroxy-3-octaprenylbenzoic acid significantly increases hydrophobicity compared to the benzyloxyphenyl group in the target compound, likely altering membrane permeability .

- Acidity : Replacing the 3-hydroxy group with a methoxy (as in 4-benzyloxy-3-methoxybenzoic acid) reduces acidity (pKa ~2.77 for hydroxy vs. ~4.5–5 for methoxy), impacting hydrogen-bonding interactions in biological systems .

- Bioactivity: Sulfonamide and Schiff base derivatives (e.g., 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid) show enhanced antimicrobial activity due to electronegative groups (e.g., nitro, chloro) that disrupt microbial enzymes .

Metabolic and Degradation Pathways

Table 2: Biodegradation Profiles

| Compound | Degradation Pathway | Role of Bacilli | Reference ID |

|---|---|---|---|

| 3-Hydroxybenzoic acid | Oxidative decarboxylation to catechol | Primary degradation via Bacillus spp. | [3] |

| 4-Hydroxybenzoic acid | Hydroxylation and β-ketoadipate pathway | Efficiently metabolized by Bacilli | [3] |

| This compound | Likely hydrolysis of benzyloxy group first | Limited data; inferred from analogs | N/A |

Biological Activity

4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, a synthetic organic compound with the molecular formula CHO, is recognized for its complex aromatic structure and potential biological activities. This compound features both hydroxy and benzyloxy functional groups, which contribute to its unique chemical properties and biological effects. Research has indicated that it may possess anti-inflammatory, analgesic, and cytotoxic properties, making it a candidate for therapeutic applications.

The compound is characterized by a hydroxyl group at the 3-position and a benzyloxy group at the 4-position of the benzoic acid framework. Its synthesis typically involves several key steps that allow for efficient production while maintaining high yields and purity levels. The reactivity of this compound can be attributed to its functional groups, which participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Anti-inflammatory and Analgesic Properties

Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. Similar to other hydroxybenzoic acid derivatives, it has been investigated for its potential to inhibit inflammatory pathways. Studies have indicated that this compound can interact with various proteins involved in inflammation, suggesting mechanisms through which it exerts its effects.

Cytotoxic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated cytotoxic effects against certain cancer cell lines. For instance, derivatives of hydroxybenzoic acids have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The specific mechanisms of action remain an area of active research, but the potential application in cancer treatment is noteworthy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxybenzoic Acid | CHO | Simple structure with one hydroxyl group |

| 4-Hydroxybenzoic Acid | CHO | Hydroxyl group at a different position |

| 4-(Benzyloxy)phenol | CHO | Phenolic structure without carboxylic acid |

| Gentisic Acid | CHO | Exhibits anti-inflammatory properties |

This table highlights how the positioning of functional groups influences the biological activities and chemical reactivity of these compounds.

Case Studies and Research Findings

Chemical Reactions Analysis

2.1. Hydrolysis

Hydrolysis reactions involve the cleavage of chemical bonds using water. For compounds like 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, hydrolysis could potentially break the ester or ether linkages, although specific conditions would depend on the stability of these groups.

2.2. Esterification

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This reaction could be relevant if the hydroxy group in this compound is used to form an ester with another alcohol.

2.3. Condensation Reactions

Condensation reactions involve the combination of two molecules with the loss of a small molecule, often water. These reactions are common in the synthesis of polymers and could be applicable if this compound is used as a monomer.

Data Tables for Similar Compounds

Given the lack of specific data on this compound, we can look at data from similar compounds to understand potential chemical behaviors:

Q & A

Q. What are the recommended synthetic routes for 4-(2-Benzyloxyphenyl)-3-hydroxybenzoic acid, and what critical reaction conditions must be controlled to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves introducing the benzyloxy group via nucleophilic substitution or esterification. A common approach is to protect the hydroxyl group on the phenyl ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by coupling with 3-hydroxybenzoic acid derivatives. Acidic hydrolysis (e.g., HCl/THF) is used to remove protecting groups. Key conditions include strict anhydrous environments to prevent premature deprotection and temperature control (60–80°C) to avoid side reactions like over-alkylation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the benzyloxy group (δ 5.0–5.2 ppm for -OCH₂Ph) and aromatic protons.

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 331.0952 for C₂₀H₁₆O₄).

- FTIR : Bands at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Q. What are the common sources of impurities during synthesis, and how can they be mitigated?

- Methodological Answer : Impurities include unreacted benzyl bromide derivatives (e.g., mono-benzylated by-products) and residual solvents. Strategies:

- Incomplete Benzylation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Hydrolysis By-Products : Use excess acid catalyst (H₂SO₄) and reflux conditions for complete deprotection.

- Purification : Sequential solvent extraction (diethyl ether for organic residues) and recrystallization in ethanol .

Advanced Research Questions

Q. How do the solid-state polymorphic forms of this compound influence its physicochemical stability, and what experimental strategies differentiate these forms?

- Methodological Answer : Polymorphism impacts solubility, melting point, and bioavailability. To characterize:

- PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 15.8°) differentiate polymorphs.

- DSC : Endothermic peaks (e.g., ΔHfusion ~150 J/g) reveal thermal stability and phase transitions.

- Lattice Energy Calculations : Density functional theory (DFT) compares relative stability of hydrogen-bonded motifs (e.g., carboxylic acid dimers vs. hydroxyl-mediated ladders) .

Q. What computational approaches predict the hydrogen-bonding patterns and supramolecular assembly of this compound in crystal structures?

- Methodological Answer :

- CSD Analysis : Query the Cambridge Structural Database (CSD) for analogous benzoic acid derivatives to identify common packing motifs (e.g., R₂²(8) dimers).

- Molecular Dynamics (MD) : Simulate solvent-mediated crystallization pathways (e.g., ethanol/water mixtures) to predict dominant polymorphs.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···O vs. C-H···π contacts) using CrystalExplorer .

Q. How does the benzyloxy group affect solubility and bioavailability, and what structural modifications could optimize these properties?

- Methodological Answer :

- Solubility : The benzyloxy group increases lipophilicity (logP ~3.5), reducing aqueous solubility.

- Bioavailability : Prodrug strategies (e.g., esterification of the carboxylic acid) enhance membrane permeability.

- Modifications : Replace benzyloxy with PEGylated chains or sulfonate groups to improve hydrophilicity without compromising target binding .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Verify synthesis/purification protocols (e.g., solvent purity, heating rates in DSC).

- Polymorphism : Characterize batch-specific solid forms via PXRD. For example, a melting point variation of 5–10°C may indicate metastable polymorphs.

- Cross-Validation : Compare NMR data with PubChem records (CID 38853280) and computational predictions (e.g., ACD/Labs NMR predictor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.